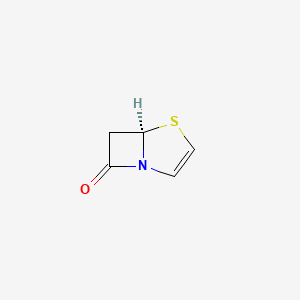
Penem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penem is an organic heterobicyclic compound that consists of (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of penems. It derives from a penam.
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIthis compound, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Applications De Recherche Scientifique
Key Applications of Penem Compounds
-
Treatment of Resistant Infections
- Penems are particularly effective against resistant strains of bacteria such as Mycobacterium tuberculosis and Mycobacteroides abscessus. Recent studies have highlighted the potential of a new this compound, T405, which demonstrated strong antimicrobial activity against these pathogens with low toxicity levels in preclinical models .
-
Development of Oral Formulations
- Sulothis compound represents the first oral this compound available in the United States, designed for treating uncomplicated and complicated urinary tract infections (uUTIs). Clinical trials are underway to evaluate its efficacy compared to traditional therapies like amoxicillin/clavulanate . This advancement addresses the need for effective oral antibiotics that can be used outside hospital settings.
-
Mechanism of Action
- The mechanism by which penems exert their antibacterial effects involves the inhibition of bacterial cell wall synthesis. They target specific enzymes (like l,d-transpeptidases) crucial for peptidoglycan cross-linking in bacterial cell walls . This unique mechanism allows penems to bypass some resistance mechanisms that affect other β-lactams.
-
Research and Development
- Ongoing research focuses on modifying the side chains of this compound compounds to enhance their activity and stability. For instance, a library of this compound derivatives has been synthesized to evaluate their antimicrobial properties against resistant strains, leading to the identification of candidates with superior efficacy compared to standard treatments .
Comparative Efficacy Table
| This compound Compound | Target Pathogen | Mechanism | Clinical Status |
|---|---|---|---|
| Farothis compound | Mycobacterium tuberculosis | Inhibition of cell wall synthesis | Marketed in select countries |
| T405 | Mycobacterium abscessus | Inhibition of l,d-transpeptidases | Preclinical development |
| Sulothis compound | Enterobacterales (uUTIs) | Inhibition of cell wall synthesis | Phase 3 clinical trials ongoing |
Case Studies
-
T405 Against M. abscessus
- A recent study showcased T405's effectiveness against clinical isolates of M. abscessus, demonstrating a minimum inhibitory concentration (MIC) lower than that of existing antibiotics. This compound showed no detectable toxicity at high doses in animal models, indicating its potential as a safe therapeutic option .
-
Sulothis compound Clinical Trials
- The REASSURE trial is evaluating sulothis compound's efficacy against resistant Enterobacterales in uUTIs. Initial results suggest that sulothis compound may provide a significant treatment option for patients with antibiotic-resistant infections, potentially reducing hospital stays by allowing for effective oral treatment .
Propriétés
Formule moléculaire |
C5H5NOS |
|---|---|
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
(5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one |
InChI |
InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1 |
Clé InChI |
HHXMXAQDOUCLDN-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@@H]2N(C1=O)C=CS2 |
SMILES canonique |
C1C2N(C1=O)C=CS2 |
Synonymes |
3-(5-dimethylcarbamoylpyrrolidin-3-ylthio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid meropenem Merrem Penem Ronem SM 7338 SM-7338 SM7338 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















